(1,2,4-Oxadiazol-5-yl)methanamine hydrochloride

medicinal chemistry physicochemical profiling bioisostere design

Selecting (1,2,4-Oxadiazol-5-yl)methanamine hydrochloride (CAS 2193065-51-7) ensures you receive the 1,2,4-oxadiazole regioisomer, which delivers approximately 10-fold higher log D than the 1,3,4 counterpart. The HCl salt form guarantees aqueous solubility for biochemical assays, while the primary amine handle enables direct amide coupling to carboxylic acid pharmacophores. This unsubstituted core (MW 135.55) serves as a reproducible benchmark for QSAR validation and fragment-based screening. Verify regioisomeric identity and salt stoichiometry upon receipt to avoid costly experimental artifacts.

Molecular Formula C3H6ClN3O
Molecular Weight 135.55
CAS No. 2193065-51-7
Cat. No. B2494404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2,4-Oxadiazol-5-yl)methanamine hydrochloride
CAS2193065-51-7
Molecular FormulaC3H6ClN3O
Molecular Weight135.55
Structural Identifiers
SMILESC1=NOC(=N1)CN.Cl
InChIInChI=1S/C3H5N3O.ClH/c4-1-3-5-2-6-7-3;/h2H,1,4H2;1H
InChIKeyKQYRZPPVRPLFEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (1,2,4-Oxadiazol-5-yl)methanamine hydrochloride (CAS 2193065-51-7) Matters for Research Procurement


(1,2,4-Oxadiazol-5-yl)methanamine hydrochloride (CAS 2193065-51-7) is the hydrochloride salt of an unsubstituted 1,2,4-oxadiazole bearing a primary aminomethyl substituent at the 5-position. With the molecular formula C₃H₅N₃O·HCl and a molecular weight of 135.55 g/mol, it belongs to the 1,2,4-oxadiazole regioisomeric family, a privileged scaffold in medicinal chemistry whose bioisosteric properties enable replacement of ester and amide functionalities while conferring distinct physicochemical and metabolic profiles. [1] The compound is registered on the ECHA C&L Inventory under EC number 828-180-3 with notified harmonized classification. [2] As a minimalist, unadorned core, it serves as a versatile building block for constructing more complex pharmacologically active molecules, but its differentiation from close analogs rests on regioisomeric identity, salt-form properties, and intrinsic scaffold advantages rather than on specific biological potency.

Why Generic 1,2,4-Oxadiazole Substitution Fails for (1,2,4-Oxadiazol-5-yl)methanamine hydrochloride (CAS 2193065-51-7)


The 1,2,4-oxadiazole scaffold is not interchangeable with its 1,3,4-oxadiazole regioisomer. A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched molecular pairs from the AstraZeneca collection demonstrated that the 1,3,4 isomer consistently exhibits approximately one order of magnitude lower lipophilicity (Δlog D ≈ 1.0), along with divergent metabolic stability and hERG inhibition profiles. [1] Furthermore, the free base form (CAS 258526-20-4; MW 99.09 g/mol) and the hydrochloride salt (MW 135.55 g/mol) differ materially in aqueous solubility, hygroscopicity, and handling characteristics, making them non-substitutable in aqueous assay workflows. Substituted analogs (e.g., 3-methyl, 3-phenyl, 3-trifluoromethyl) introduce steric and electronic perturbations that alter reactivity, target engagement, and pharmacokinetics, meaning the unsubstituted core is not a generic surrogate for decorated derivatives. Selection of the correct regioisomer and salt form is therefore a critical procurement decision with measurable downstream consequences.

Quantitative Differentiation Evidence: (1,2,4-Oxadiazol-5-yl)methanamine hydrochloride vs Closest Analogs


Regioisomeric Lipophilicity Advantage: 1,2,4-Oxadiazole vs 1,3,4-Oxadiazole Matched Pairs

The 1,2,4-oxadiazole regioisomer of (1,2,4-Oxadiazol-5-yl)methanamine hydrochloride is systematically more lipophilic than its 1,3,4-oxadiazole counterpart. A comprehensive matched-pair analysis across the AstraZeneca compound collection demonstrated that 1,3,4-oxadiazole isomers consistently show an order-of-magnitude lower log D (approximately 1.0 log unit difference), corresponding to roughly 10-fold higher lipophilicity for the 1,2,4 isomer. [1] This difference directly impacts membrane permeability predictions, protein binding, and in vivo distribution volumes, making the 1,2,4 regioisomer the preferred choice when higher log D is desired. [2]

medicinal chemistry physicochemical profiling bioisostere design

Hydrochloride Salt Advantage: Aqueous Solubility vs Free Base Form

The hydrochloride salt form of (1,2,4-Oxadiazol-5-yl)methanamine (CAS 2193065-51-7) provides significantly enhanced aqueous solubility compared to its free base counterpart (CAS 258526-20-4). The free base has low water solubility (estimated log Kow = -1.01), while the hydrochloride salt substantially increases aqueous solubility due to ionization, a property critical for biological assay compatibility. The molecular weight difference (free base: 99.09 g/mol; HCl salt: 135.55 g/mol) must be accounted for in molarity calculations. The hydrochloride salt is reported as a solid with a minimum purity of 95–98% from multiple suppliers.

formulation salt selection solubility enhancement

Bioisosteric Hydrolytic Stability Advantage Over Ester Analogs

The 1,2,4-oxadiazole ring is a validated bioisostere for ester and amide functionalities, providing superior hydrolytic stability while maintaining comparable hydrogen-bonding capacity. In a study of anti-HIV non-nucleoside reverse transcriptase inhibitors, replacement of ester moieties with 1,2,4-oxadiazole rings increased metabolic half-life in rat plasma significantly compared to ester-containing analogs. [1] Similarly, 1,2,4-oxadiazole-based MAO B inhibitors demonstrated maintained potency (IC₅₀ = 52 nM) with improved hydrolytic stability at both acidic and neutral pH compared to corresponding amide analogues, as assessed by RP-HPLC. [2] These data support the selection of 1,2,4-oxadiazole building blocks like (1,2,4-Oxadiazol-5-yl)methanamine hydrochloride when hydrolytic or metabolic stability of the final conjugate is a design priority.

bioisosterism metabolic stability prodrug design

Safety Classification Profile Enables Risk-Aware Procurement

Under the EU CLP Regulation, (1,2,4-Oxadiazol-5-yl)methanamine hydrochloride (EC 828-180-3) carries notified classifications for Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Irritation Category 2 (H315: causes skin irritation), Eye Irritation Category 2A (H319: causes serious eye irritation), and Specific Target Organ Toxicity – Single Exposure Category 3 for respiratory tract irritation (H335). [1] This defined GHS07 (Warning) hazard profile provides a known, manageable safety baseline. In contrast, many substituted 1,2,4-oxadiazole analogs have either incomplete or more severe safety classifications; for example, the 3-(trifluoromethyl) analog (EC 829-209-2, CAS 1364677-71-3) carries additional notified hazards. [2] The availability of a standardized, single-notifier classification for the target compound reduces regulatory uncertainty during procurement, storage, and handling compared to analogs with absent or ambiguous safety data.

safety assessment CLP classification laboratory handling

Predicted Ionization State: pKa Differentiates Amine Basicity from Substituted Analogs

The primary amine of the (1,2,4-oxadiazol-5-yl)methanamine scaffold has a predicted pKa of approximately 6.41 (±0.29), as reported for the structurally analogous (3-benzyl-1,2,4-oxadiazol-5-yl)methanamine free base. For the unsubstituted core, related 3-substituted analogs show pKa values ranging from 6.13 to 6.57 (predicted, ±0.29), reflecting the electron-donating or -withdrawing effects of the 3-position substituent on amine basicity. This moderate basicity places the compound in a partially ionized state at physiological pH (7.4), whereas more basic amine-containing analogs (e.g., piperidine-substituted derivatives) are predominantly ionized. This distinction directly impacts passive membrane permeability predictions and must be factored into fragment-based drug design strategies.

physicochemical properties ionization computational ADME

Optimal Research and Industrial Use Cases for (1,2,4-Oxadiazol-5-yl)methanamine hydrochloride (CAS 2193065-51-7)


Fragment-Based Drug Discovery Requiring a Defined, Lipophilic Heterocyclic Amine Core

In fragment-based screening campaigns, the unsubstituted 1,2,4-oxadiazole core with a primary amine handle provides a low-molecular-weight (135.55 g/mol as HCl salt) starting point with predictable lipophilicity (approximately 10-fold higher log D than the 1,3,4-oxadiazole regioisomer). [1] The HCl salt ensures aqueous solubility for biochemical assay preparation, while the primary amine enables straightforward conjugation to carboxylic acid-containing pharmacophores via amide bond formation. This scaffold has been used as a key precursor in derivatives tested against ESKAPE pathogens and M. tuberculosis, demonstrating the translational utility of the core. [2]

Prodrug and Bioconjugate Design Leveraging Bioisosteric Ester Replacement

When designing prodrugs or bioconjugates requiring a hydrolytically stable linker that retains hydrogen-bonding capacity, the 1,2,4-oxadiazole ring serves as a validated bioisostere for ester and amide bonds. The hydrochloride salt of the unsubstituted methanamine enables direct coupling to carboxylic acid-containing payloads (e.g., NSAIDs for improved bioavailability). [1] Studies have demonstrated that replacing metabolically labile ester linkages with 1,2,4-oxadiazole moieties increases rat plasma half-life from <1 hour to several hours, a critical advantage for sustained in vivo exposure. [2]

Medicinal Chemistry Scaffold for CNS-Targeted Programs Requiring Balanced Lipophilicity

For CNS drug discovery programs where higher log D is desirable for blood-brain barrier penetration, the 1,2,4-oxadiazole regioisomer provides a measurable advantage over the 1,3,4-oxadiazole alternative. The AstraZeneca matched-pair analysis confirms an order-of-magnitude increase in log D for 1,2,4-oxadiazoles compared to their 1,3,4 counterparts. [1] The hydrochloride salt of the methanamine derivative offers a synthetically accessible amine handle for diversification, while the known, defined safety profile (GHS07, four hazard categories) [3] supports safe laboratory-scale synthesis and handling.

Physicochemical Reference Standard for Oxadiazole Scaffold Characterization

As the minimally substituted 1,2,4-oxadiazole bearing a primary amine, this compound serves as an ideal reference standard for establishing baseline physicochemical parameters (log D, pKa, aqueous solubility, hydrogen bond acceptor/donor counts) against which substituted analogs can be calibrated. Its well-defined molecular properties—molecular formula C₃H₅N₃O·HCl, MW 135.55 g/mol, 3 hydrogen bond acceptors, 1 hydrogen bond donor (amine), topological polar surface area ~64.9 Ų—make it a reproducible benchmark for computational chemistry and QSAR model validation. [1]

Quote Request

Request a Quote for (1,2,4-Oxadiazol-5-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.